Niduloic acid
Description
Niduloic acid, chemically designated as (+)-3-Hydroxy-5-(p-hydroxyphenyl)pentanoic acid (CAS 78472-11-4), is a phenolic acid derivative isolated from fungal sources, notably the basidiomycete Junghuhnia nitida . It belongs to a class of fungal metabolites that exhibit structural complexity due to hydroxyl and aromatic substituents. While its precise biological roles remain less characterized in the provided evidence, it is identified as part of a broader group of bioactive compounds isolated from fungal fermentations, which include antibiotics and cytotoxic agents like Nitidon .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
4-[5-[(Z)-2-carboxyprop-1-enyl]furan-3-yl]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-9(14(16)17)6-13-7-12(8-20-13)10-2-4-11(5-3-10)15(18)19/h4,6-8,10H,2-3,5H2,1H3,(H,16,17)(H,18,19)/b9-6- |
InChI Key |
QOYLXSSNAZJJDH-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C/C1=CC(=CO1)C2CCC(=CC2)C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC(=CO1)C2CCC(=CC2)C(=O)O)C(=O)O |
Synonyms |
niduloic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Comparison with Bioactive Analogues
Antibiotic and Cytotoxic Activities
The structural divergence between the two—pyranone vs. phenolic acid—suggests differing mechanisms of action. Pyranones often interact with cellular redox systems, while phenolic acids may modulate membrane permeability or enzyme inhibition.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Niduloic acid in laboratory settings?
Methodological Answer: Synthesis protocols should follow established guidelines for reproducibility, including detailed descriptions of reaction conditions (e.g., temperature, solvents, catalysts) and purification methods (e.g., chromatography, recrystallization). Characterization requires spectroscopic techniques (NMR, IR, MS) and chromatographic analysis (HPLC) to confirm purity and structural integrity. Experimental sections must explicitly state deviations from published methods and provide raw data in supplementary materials for verification .
How can researchers formulate a focused research question about this compound's biochemical mechanisms?
Methodological Answer: Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define scope. For example: "How does this compound (intervention) inhibit enzyme X (outcome) in in vitro models (population) compared to existing inhibitors (comparison) over 24-hour exposure (time)?" This ensures specificity and alignment with measurable hypotheses .
Q. What statistical methods are essential for analyzing dose-response relationships in this compound studies?
Methodological Answer: Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. Include confidence intervals and p-values to assess significance. Data should be validated through triplicate experiments, with outliers analyzed using Grubbs' test. Report effect sizes and power analysis to justify sample sizes .
Advanced Research Questions
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Employ a factorial design to systematically vary substituents (e.g., alkyl chains, functional groups) while controlling synthetic conditions. Use computational tools (DFT, molecular docking) to predict binding affinities before synthesis. Validate SAR through in vitro assays (e.g., IC50 measurements) and correlate results with steric/electronic parameters. Include negative controls and orthogonal assays to rule out assay artifacts .
Q. What methodologies are recommended for resolving contradictions in published data on this compound's pharmacokinetic properties?
Methodological Answer: Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity, animal models). Replicate conflicting studies under standardized conditions, with blinded analysis to reduce bias. Use sensitivity analysis to assess the impact of methodological differences (e.g., sampling intervals, analytical techniques). Publish raw datasets and computational workflows to enable third-party verification .
Q. How can researchers integrate multi-omics data to elucidate this compound's mode of action in complex biological systems?
Methodological Answer: Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Apply machine learning (e.g., random forests, neural networks) to identify biomarker clusters. Validate findings through CRISPR-based gene knockout or siRNA silencing. Ensure cross-platform data normalization and address batch effects via ComBat or similar algorithms .
Methodological Guidance for Data Presentation
- Tables/Figures: Use them to summarize complex datasets (e.g., SAR trends, pharmacokinetic parameters). Ensure axis labels, legends, and statistical annotations (e.g., asterisks for significance) are unambiguous .
- Supplementary Materials: Include raw spectra, crystallographic data, and computational scripts. Reference these in the main text to support reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
